tert-Butyl 4-(4-acetylphenyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-acetylphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an acetylphenyl group, and a piperidine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-acetylphenyl)piperidine-1-carboxylate typically involves the reaction of 4-(4-acetylphenyl)piperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-acetylphenyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of 4-(4-carboxyphenyl)piperidine-1-carboxylate.
Reduction: Formation of 4-(4-hydroxyphenyl)piperidine-1-carboxylate.
Substitution: Formation of various alkyl or aryl derivatives of the original compound.
Scientific Research Applications
tert-Butyl 4-(4-acetylphenyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-acetylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include the modulation of neurotransmitter release or the inhibition of specific enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-nitrophenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(4-acetylphenyl)piperidine-1-carboxylate is unique due to the presence of the acetyl group, which imparts specific chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C18H25NO3 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
tert-butyl 4-(4-acetylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25NO3/c1-13(20)14-5-7-15(8-6-14)16-9-11-19(12-10-16)17(21)22-18(2,3)4/h5-8,16H,9-12H2,1-4H3 |
InChI Key |
PZONZCXBOBIIRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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